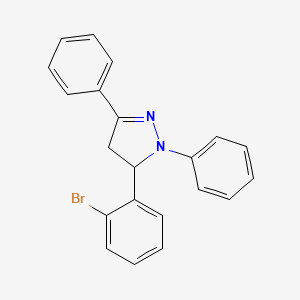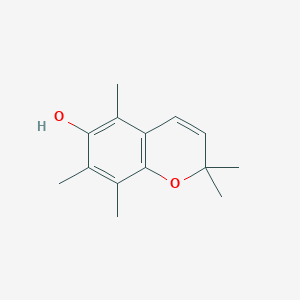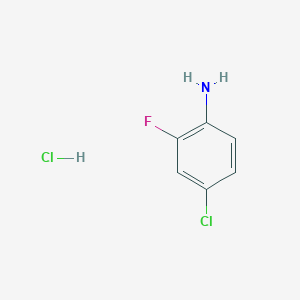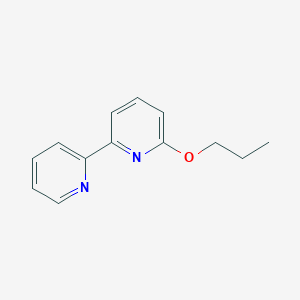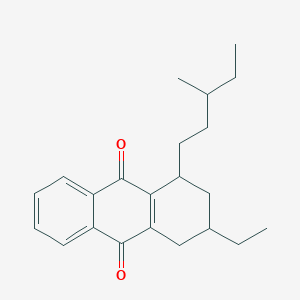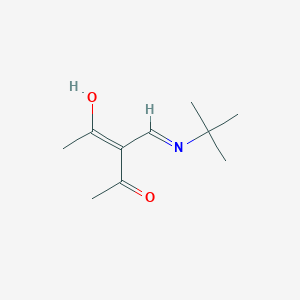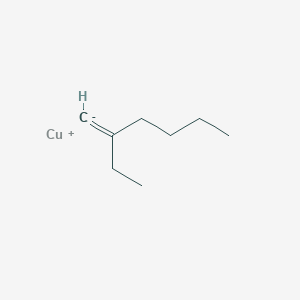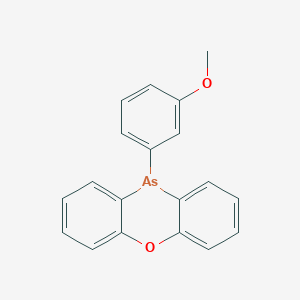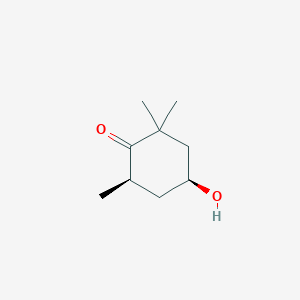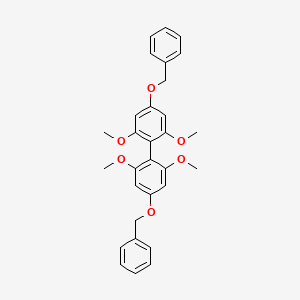
4,4'-Bis(benzyloxy)-2,2',6,6'-tetramethoxy-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bis(benzyloxy)-2,2’,6,6’-tetramethoxy-1,1’-biphenyl is an organic compound with the molecular formula C28H28O6 It is a biphenyl derivative characterized by the presence of benzyloxy and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(benzyloxy)-2,2’,6,6’-tetramethoxy-1,1’-biphenyl typically involves the reaction of 4,4’-dihydroxy-2,2’,6,6’-tetramethoxy-1,1’-biphenyl with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for 4,4’-Bis(benzyloxy)-2,2’,6,6’-tetramethoxy-1,1’-biphenyl are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Bis(benzyloxy)-2,2’,6,6’-tetramethoxy-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzyloxy groups can be reduced to hydroxyl groups.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-Bis(benzyloxy)-2,2’,6,6’-tetramethoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Wirkmechanismus
The mechanism of action of 4,4’-Bis(benzyloxy)-2,2’,6,6’-tetramethoxy-1,1’-biphenyl depends on its interaction with specific molecular targets. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-Bis(benzyloxy)biphenyl
- 4,4’-Dimethoxy-1,1’-biphenyl
- 2,2’,6,6’-Tetramethoxy-1,1’-biphenyl
Uniqueness
4,4’-Bis(benzyloxy)-2,2’,6,6’-tetramethoxy-1,1’-biphenyl is unique due to the combination of benzyloxy and methoxy groups on the biphenyl core. This structural arrangement imparts distinct chemical reactivity and potential biological activity compared to its analogs. The presence of both electron-donating methoxy groups and bulky benzyloxy groups can influence the compound’s solubility, stability, and interaction with other molecules.
Eigenschaften
CAS-Nummer |
57290-95-6 |
|---|---|
Molekularformel |
C30H30O6 |
Molekulargewicht |
486.6 g/mol |
IUPAC-Name |
2-(2,6-dimethoxy-4-phenylmethoxyphenyl)-1,3-dimethoxy-5-phenylmethoxybenzene |
InChI |
InChI=1S/C30H30O6/c1-31-25-15-23(35-19-21-11-7-5-8-12-21)16-26(32-2)29(25)30-27(33-3)17-24(18-28(30)34-4)36-20-22-13-9-6-10-14-22/h5-18H,19-20H2,1-4H3 |
InChI-Schlüssel |
XHCLYGTVECLMJR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1C2=C(C=C(C=C2OC)OCC3=CC=CC=C3)OC)OC)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


silane](/img/structure/B14634006.png)
